molecular formula C12H14BrN3 B13210096 8-Bromo-N4-ethyl-7-methylquinoline-3,4-diamine

8-Bromo-N4-ethyl-7-methylquinoline-3,4-diamine

Cat. No.: B13210096
M. Wt: 280.16 g/mol
InChI Key: PPEWBVPEMPCZOV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 8-Bromo-N4-ethyl-7-methylquinoline-3,4-diamine can be achieved through several synthetic routes. One common method involves the bromination of N4-ethyl-7-methylquinoline-3,4-diamine using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as acetic acid or chloroform and is carried out at a specific temperature to ensure the selective bromination at the 8-position of the quinoline ring.

Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity this compound .

Chemical Reactions Analysis

8-Bromo-N4-ethyl-7-methylquinoline-3,4-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a wide range of substituted quinoline derivatives .

Mechanism of Action

The mechanism of action of 8-Bromo-N4-ethyl-7-methylquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial DNA replication or protein synthesis . The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied .

Properties

Molecular Formula

C12H14BrN3

Molecular Weight

280.16 g/mol

IUPAC Name

8-bromo-4-N-ethyl-7-methylquinoline-3,4-diamine

InChI

InChI=1S/C12H14BrN3/c1-3-15-11-8-5-4-7(2)10(13)12(8)16-6-9(11)14/h4-6H,3,14H2,1-2H3,(H,15,16)

InChI Key

PPEWBVPEMPCZOV-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C2C=CC(=C(C2=NC=C1N)Br)C

Origin of Product

United States

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